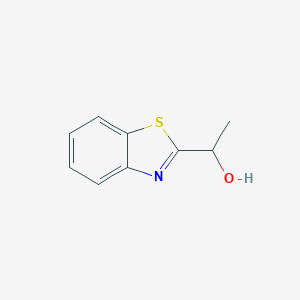

1-(1,3-Benzothiazol-2-yl)ethanol

Übersicht

Beschreibung

1-(1,3-Benzothiazol-2-yl)ethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific compound of interest, 1-(1,3-Benzothiazol-2-yl)ethanol, features an ethanol group attached to the benzothiazole moiety.

Synthesis Analysis

The synthesis of substituted benzothiazoles, which are structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, can be achieved through the condensation of 2-aminothiophenol with aromatic aldehydes. This process is catalyzed by an H2O2/HCl system in ethanol at room temperature, offering a simple and efficient procedure with short reaction times and excellent yields . Another related synthesis approach for benzothiazole derivatives is a catalyst-free, environmentally benign one-pot multi-component protocol that uses ethanol-PEG-600, which avoids traditional purification methods .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectral methods such as 1H NMR, 13C NMR, IR, and MS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. The structure of 1-(1,3-Benzothiazol-2-yl)ethanol would likely be elucidated using similar techniques, revealing the presence of the ethanol group attached to the benzothiazole ring.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, a compound similar to 1-(1,3-Benzothiazol-2-yl)ethanol, has been identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) and can suppress parathyroid hormone release in rats . This indicates that benzothiazole derivatives can participate in biologically relevant interactions and may have potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, lipophilic 2,1,3-benzothiadiazoles, which are structurally related to benzothiazoles, have been shown to have high solubility in a wide range of solvents and exhibit photophysical properties such as absorption in the violet region and emission in the blue-green region . These properties enable their use in applications such as optical sensors for tagging materials and detecting fuel adulteration. The in vitro hepatic metabolism of benzothiazole derivatives has also been studied, revealing that these compounds can be metabolized to their corresponding alcohols or ketones, indicating their potential for biotransformation .

Wissenschaftliche Forschungsanwendungen

-

Anti-Tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .

- Methods : The synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

- Results : The synthesized compounds showed variable activity against the tested Gram-positive and Gram-negative bacterial strains. Some compounds exhibited promising activity against Staphylococcus aureus .

-

Radiosensitizers

- Field : Radiology

- Application : Imidazo[2,1-b][1,3]benzothiazole derivatives have been synthesized and evaluated as effective radiosensitizers and anticarcinogenic compounds .

- Methods : The synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles was reported .

- Results : The compounds exhibited considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines. The active molecules were tested for radiosensitizing activity over Hep G2 cell line at 4 Gy .

-

Antioxidants

-

Plant Growth Regulators

-

Enzyme Inhibitors

-

Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Imaging Reagents

-

Fluorescence Materials

- Field : Material Science

- Application : Benzothiazole derivatives are used in the creation of fluorescence materials .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Electroluminescent Devices

- Field : Electronics

- Application : Benzothiazole derivatives are used in the manufacture of electroluminescent devices .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Anticonvulsant

- Field : Pharmacology

- Application : Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antiviral

- Field : Virology

- Application : Benzothiazole derivatives have been synthesized and evaluated for their antiviral activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Zukünftige Richtungen

Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385281 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)ethanol | |

CAS RN |

17147-80-7 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

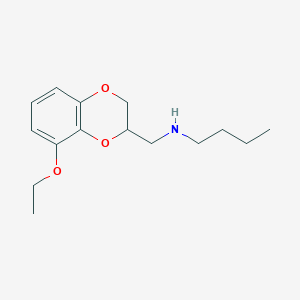

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)